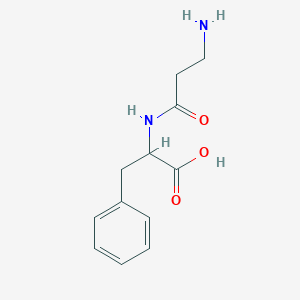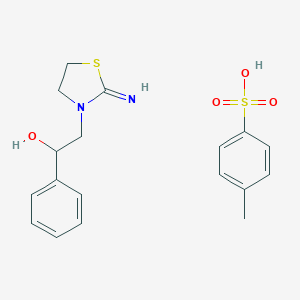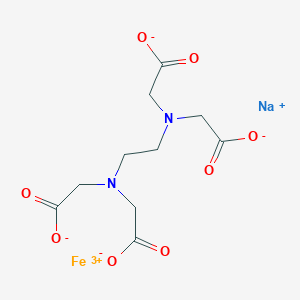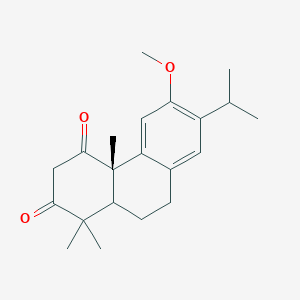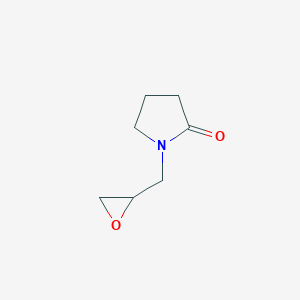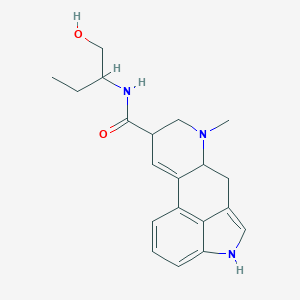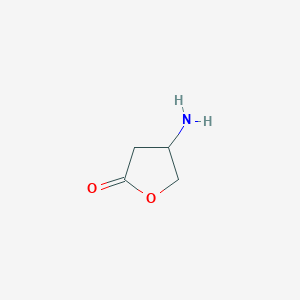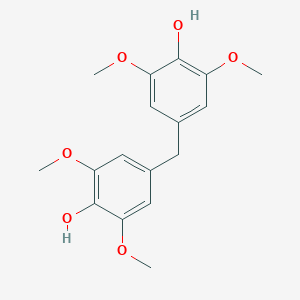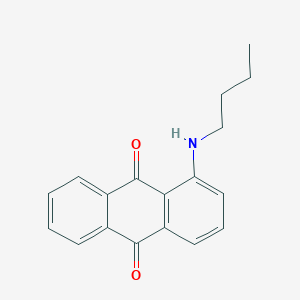![molecular formula C18H15N3 B092349 2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline CAS No. 16273-34-0](/img/structure/B92349.png)
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline is a complex heterocyclic compound that belongs to the family of quinoline derivatives. This compound is characterized by its unique fused ring structure, which includes an imidazole ring, an indole ring, and a quinoline ring. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline typically involves multi-step reactions that include cyclization and condensation processes. One common method involves the reaction of indole derivatives with quinoline precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the fused ring structure .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency and yield. These methods are advantageous due to their ability to provide high purity products in a shorter time frame compared to traditional synthetic methods .
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways within cells. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Quinoline-based compounds like quinine and chloroquine are also similar in structure and function.
Uniqueness
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
16273-34-0 |
|---|---|
Fórmula molecular |
C18H15N3 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
14-methyl-3,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1(13),2,7,9,11,15,17,19-octaene |
InChI |
InChI=1S/C18H15N3/c1-20-14-8-4-2-6-12(14)16-17(20)13-7-3-5-9-15(13)21-11-10-19-18(16)21/h2-9H,10-11H2,1H3 |
Clave InChI |
SDMIRMPEUDBIGW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
Sinónimos |
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


